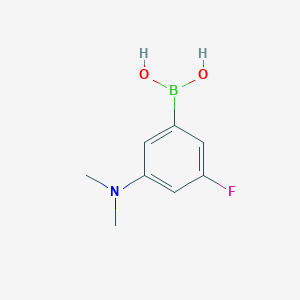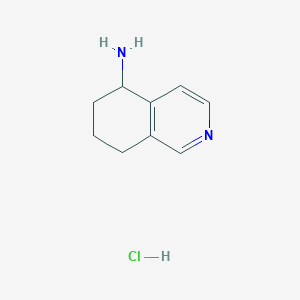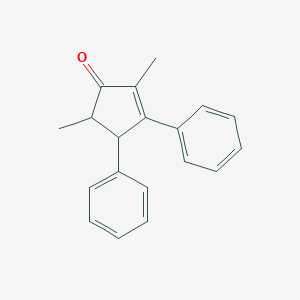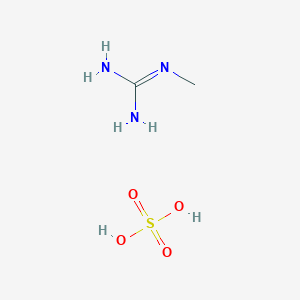
1-Methylguanidine sulphate
Übersicht
Beschreibung
1-Methylguanidine sulphate, also known as 1-Methylguanidine sulfate, is a chemical compound that is used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 1-Methylguanidine sulphate is used as a reagent in organic synthesis, as a buffer in biochemical assays, and as a model compound in the study of enzymatic and non-enzymatic processes. In addition, 1-Methylguanidine sulphate has been used to investigate the biochemical and physiological effects of various drugs and toxins.
Wissenschaftliche Forschungsanwendungen
1-Methylguanidine sulphateidine sulphate is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as a buffer in biochemical assays, and as a model compound in the study of enzymatic and non-enzymatic processes. In addition, 1-Methylguanidine sulphateidine sulphate has been used to investigate the biochemical and physiological effects of various drugs and toxins.
Wirkmechanismus
1-Methylguanidine sulphateidine sulphate acts as a substrate for several enzymes, including guanidinase and guanidinohydrolase. These enzymes catalyze the hydrolysis of 1-methylguanidine sulphate to form guanidine and sulfate ions. The guanidine ion can then be further metabolized to form other compounds, such as urea, creatinine, and ammonia.
Biochemische Und Physiologische Effekte
1-Methylguanidine sulphateidine sulphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including guanidinase and guanidinohydrolase. In addition, 1-Methylguanidine sulphateidine sulphate has been shown to inhibit the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have a variety of anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylguanidine sulphateidine sulphate has several advantages and limitations when used in laboratory experiments. One advantage of using 1-Methylguanidine sulphateidine sulphate is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time. However, 1-Methylguanidine sulphateidine sulphate has several limitations. It can be toxic when ingested, and it can interfere with the activity of certain enzymes and neurotransmitters.
Zukünftige Richtungen
1-Methylguanidine sulphateidine sulphate has many potential future applications in scientific research. One potential application is in the development of new drugs and therapies. 1-Methylguanidine sulphateidine sulphate could be used to investigate the biochemical and physiological effects of various drugs and toxins, and it could be used to develop new treatments for a variety of diseases and conditions. In addition, 1-Methylguanidine sulphateidine sulphate could be used to investigate the effects of environmental toxins on the human body. Finally, 1-Methylguanidine sulphateidine sulphate could be used to study the effects of aging on the body and the development of age-related diseases.
Eigenschaften
IUPAC Name |
2-methylguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTILKKAWJYMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310490 | |
| Record name | 1-Methylguanidine Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl guanidine sulfate | |
CAS RN |
598-12-9, 1866-88-2 | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylguanidine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylguanidine Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
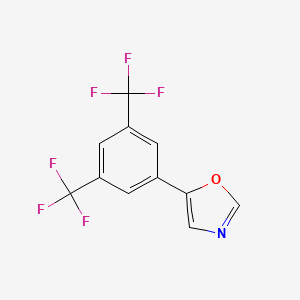
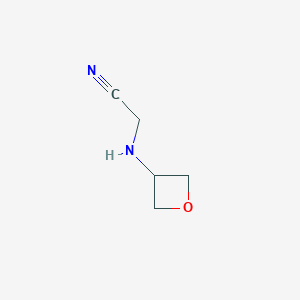
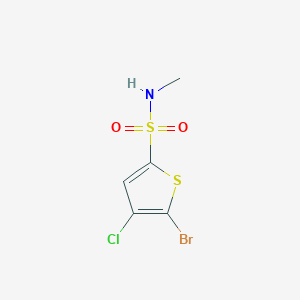
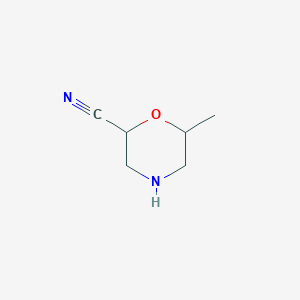
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)
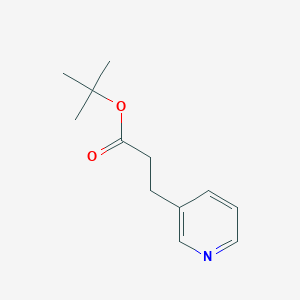
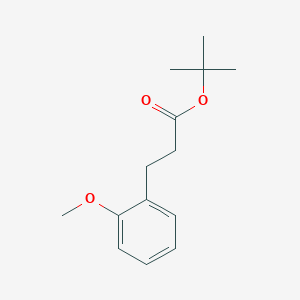
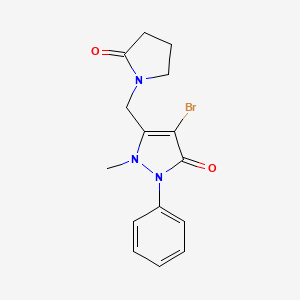
![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
